2-Methyl-5-phenylpentanol
Description
Contextualization within Alkylaryl Alcohols and Chiral Secondary Alcohols
2-Methyl-5-phenylpentanol is classified as an alkylaryl alcohol, a class of compounds characterized by an alkyl chain bearing a hydroxyl group and an aryl substituent. researchgate.net The synthesis of alkylaryl ethers, often derived from these alcohols, is a significant area of research in organic chemistry. acs.orgresearchgate.net The presence of both a hydrophobic phenyl group and a hydrophilic alcohol functional group imparts amphiphilic character to the molecule.
Crucially, the substitution pattern of this compound renders the C2 carbon a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-2-methyl-5-phenylpentanol. ncats.io The synthesis and separation of enantiomerically pure chiral secondary alcohols are of paramount importance in various fields, including pharmaceuticals and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. mdpi.compharmtech.com The development of stereoselective synthetic methods is a major focus in modern organic chemistry. uwindsor.ca
Significance as a Research Target in Complex Chemical Synthesis
The significance of this compound as a research target stems from two primary areas: its identity as the fragrance compound "Rosaphen" and its role as a model substrate in the development of novel synthetic methodologies. The demand for enantiomerically pure fragrances has driven research into asymmetric syntheses, as the olfactory properties of chiral molecules can differ between enantiomers. nih.gov
Modern synthetic methods, such as hydrogen borrowing catalysis, have been applied to the synthesis of this compound. acs.orgacs.org This atom-economical process allows for the formation of carbon-carbon bonds from simple alcohols, and the successful synthesis of this fragrance molecule demonstrates the utility of this advanced technique. While not extensively documented as a key intermediate in the total synthesis of complex natural products, its synthesis serves as a benchmark for the efficiency and applicability of new catalytic systems. Chiral secondary alcohols, in general, are valuable building blocks in the synthesis of natural products and medicinally relevant compounds, often being incorporated through methods like the Mitsunobu reaction. nih.govrsc.org
Overview of Current Research Landscape and Gaps
The current research landscape for this compound is primarily focused on its efficient and stereoselective synthesis. Key research findings include:
Asymmetric Catalytic Hydrogenation: The enantiomers of Rosaphen® have been synthesized via asymmetric hydrogenation of a precursor, 2-methyl-5-phenylpentanoic acid, using a ruthenium catalyst with a chiral phosphine (B1218219) ligand, achieving high enantiomeric excess.
Lipase-Mediated Resolution: Enzymatic methods, specifically using lipases, have been employed for the kinetic resolution of racemic this compound, providing access to the individual enantiomers.
Hydrogen Borrowing Catalysis: The synthesis of (±)-3-methyl-5-phenylpentanol (a constitutional isomer) has been achieved through an iridium-catalyzed hydrogen borrowing reaction, showcasing a modern approach to forming the carbon skeleton of such molecules. researchgate.netox.ac.uk
Despite these advances, there remain gaps in the research. While the synthesis of the racemic compound and its individual enantiomers has been addressed, there is a continuous drive for more sustainable and efficient synthetic routes. A significant gap exists in the exploration of this compound as a chiral building block for the synthesis of more complex, biologically active molecules beyond the fragrance industry. The potential application of its distinct enantiomers in medicinal chemistry or materials science remains largely unexplored. Furthermore, while general methods for the synthesis of chiral secondary alcohols are continually being developed, specific challenges related to the substrate scope and scalability for industrial production of fragrances like Rosaphen® persist. The development of catalytic systems that are both highly enantioselective and economically viable for large-scale synthesis represents an ongoing challenge in fragrance chemistry. mdpi.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTBYQJIHFSKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885306 | |
| Record name | 2-Methyl-5-phenylpentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885306 | |
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Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepentanol, .beta.-methyl- | |
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CAS No. |
25634-93-9 | |
| Record name | 2-Methyl-5-phenylpentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25634-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl 5-phenylpentanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepentanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-5-phenylpentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885306 | |
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| Record name | 2-methyl-5-phenylpentanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Methyl-5-phenylpentanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL 5-PHENYLPENTANOL | |
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Advanced Synthetic Methodologies for 2 Methyl 5 Phenylpentanol
Classical and Established Synthetic Routes
Grignard Reaction Approaches for Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. mnstate.edu It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. For the synthesis of 2-methyl-5-phenylpentanol, this typically involves the reaction of a Grignard reagent with a suitable ketone or aldehyde precursor.
A common strategy involves the reaction of a Grignard reagent with a ketone. For instance, the synthesis can be initiated with a ketone precursor, which then reacts with a Grignard reagent like ethylmagnesium bromide. This nucleophilic addition leads to the formation of the tertiary alcohol after an acidic workup.
Optimization of Reagent Stoichiometry and Reaction Conditions
The efficiency and purity of the product from a Grignard reaction are highly dependent on the reaction conditions. Key parameters that require careful optimization include:
Reagent Stoichiometry: An optimal molar ratio between the ketone and the Grignard reagent is crucial. While a 1:1 ratio is theoretically sufficient, an excess of the Grignard reagent can sometimes lead to undesirable side reactions like over-alkylation.
Temperature: Conducting the reaction at low temperatures, typically between 0–5 °C, is often preferred to minimize side reactions such as enolization.
Reaction Time: The reaction is typically allowed to proceed for a set duration, for example, by heating at reflux for a period to ensure completion. prepchem.com
A representative procedure involves the slow addition of the Grignard reagent to the carbonyl compound in an appropriate solvent, followed by a period of heating to drive the reaction to completion. The reaction mixture is then quenched, typically with an acidic solution, to yield the desired alcohol. prepchem.comresearchgate.net
Solvent Effects and Reaction Selectivity
The choice of solvent is critical in a Grignard reaction as it can significantly influence the solubility of the reagents and the stability of the Grignard reagent itself. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used. THF is often favored as it can enhance the solubility of the Grignard reagent, potentially leading to improved reaction kinetics. The solvent must be scrupulously dry, as any trace of water will react with the highly basic Grignard reagent, reducing the yield of the desired product. mnstate.eduresearchgate.net
Reduction of Ketone and Aldehyde Precursors
Another major route for the synthesis of this compound is the reduction of a corresponding ketone or aldehyde precursor. ontosight.aiontosight.ai This method is widely applicable in organic synthesis for the preparation of alcohols.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is an efficient and clean method for the reduction of carbonyl compounds. It involves the use of hydrogen gas in the presence of a metal catalyst. This method is often preferred in industrial settings due to its high efficiency and the fact that the only byproduct is typically water.
A variety of catalysts can be employed for this transformation, with the choice often depending on the specific substrate and desired selectivity. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction is typically carried out under a pressurized atmosphere of hydrogen. google.com
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages for the hydrogenation of ketones and aldehydes. These catalysts are often organometallic complexes that can be tailored for specific reactions, sometimes leading to high selectivity.
Ruthenium and rhodium complexes are well-known for their catalytic activity in the hydrogenation of ketones. rsc.orgresearchgate.net For example, cationic rhodium complexes have been shown to be effective for the hydrogenation of various ketones, with the reaction rate being influenced by the structure of both the ketone and the phosphine (B1218219) ligands on the metal center. rsc.org Ruthenium complexes, such as those containing triphenylphosphine (B44618) ligands, have also been successfully used to catalyze the reduction of ketones to their corresponding alcohols. researchgate.net The catalytic activity of these complexes can be influenced by factors such as steric and electronic effects of the substrate. researchgate.net
Recent advancements have also explored the use of well-defined PNNP–rhenium complexes for the efficient hydrogenation of a wide range of ketones and aldehydes. rsc.org These catalysts have demonstrated high turnover numbers and frequencies under optimized conditions. rsc.org
Heterogeneous Catalysis (e.g., Palladium on Carbon, Raney Nickel)
Heterogeneous catalysis offers a robust and industrially scalable method for the synthesis of alcohols through the hydrogenation of carbonyl compounds or other unsaturated precursors. dtu.dk In this approach, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, which facilitates easy separation and recycling. dtu.dk For the synthesis of phenyl-substituted alcohols like this compound, palladium on carbon (Pd/C) and Raney Nickel are prominent examples of effective heterogeneous catalysts.
Palladium on Carbon (Pd/C): This catalyst is widely used for various hydrogenation reactions, including the reduction of alkenes, alkynes, and carbonyl groups. masterorganicchemistry.com It consists of palladium metal finely dispersed on a high-surface-area activated carbon support. masterorganicchemistry.comgoogle.com In syntheses related to this compound, Pd/C is effective in the hydrogenation of precursors such as unsaturated aldehydes or dihydropyran derivatives. quickcompany.ingoogle.com For instance, one efficient, two-step process for a related compound, 3-methyl-5-phenylpentanol, involves the hydrogenation and hydrogenolysis of a dihydropyran intermediate using a simple Pd/C catalyst without any external additives. quickcompany.in The carbon support itself can possess acidic properties that aid in certain transformations, such as dehydration followed by hydrogenation, effectively making it a dual-function catalyst. nih.gov
Raney Nickel: Also known as spongy nickel, Raney Nickel is a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy. wikipedia.org It is a versatile and cost-effective catalyst used extensively for the hydrogenation of various functional groups, including aldehydes and ketones, to produce the corresponding alcohols. wikipedia.orgrsc.orgresearchgate.net The synthesis of alcohols using Raney Nickel can often be performed under mild conditions, such as at room temperature and in aqueous media, aligning with the principles of green chemistry. researchgate.netrsc.org Its high catalytic activity is attributed to the large surface area and the hydrogen absorbed within its porous structure during activation. wikipedia.org While specific literature detailing its direct application to a this compound precursor is sparse, its established efficacy in reducing ketones makes it a suitable catalyst for converting a precursor like 2-methyl-5-phenylpentan-1-one to the target alcohol. rsc.orgorgsyn.org
| Catalyst | Support | Typical Precursors | Key Advantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Activated Carbon | Alkenes, Alkynes, Carbonyls, Dihydropyrans | High activity, dual-function potential (acid/reduction), good for hydrogenolysis. quickcompany.innih.gov |
| Raney Nickel | None (Alloy-derived) | Aldehydes, Ketones, Nitriles, Aromatic rings | Cost-effective, high activity under mild conditions, can be used in aqueous media. wikipedia.orgrsc.org |
Stoichiometric Reducing Agent Applications
Stoichiometric reducing agents are fundamental in laboratory-scale synthesis for the reduction of carbonyls and carboxylic acid derivatives to alcohols. Unlike catalytic methods, these reagents are consumed in the reaction in a 1:1 or greater molar ratio.
A method for preparing the related compound 5-phenyl-2-methylpentanol involves the reduction of 5-phenyl-2-methylpentanoic acid using a combination of sodium borohydride (B1222165) (NaBH₄) and iodine. quickcompany.in Sodium borohydride is a mild reducing agent, but when used with iodine, it forms a more reactive borane-THF complex in situ, which is capable of reducing carboxylic acids.
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters and carboxylic acids to primary alcohols. libretexts.org For the synthesis of this compound, a precursor such as methyl 2-methyl-5-phenylpentanoate could be effectively reduced using LiAlH₄. libretexts.org
Another relevant transformation is the reduction of an acid halide. In a synthesis of (±)-3-methyl-5-phenylpentanol, the precursor ketone was converted to a β-branched product, which was subsequently cleaved via a retro-Friedel–Crafts reaction to an acid. acs.org This acid was then converted to an acid bromide and reduced in a one-pot process using Diisobutylaluminium hydride (DIBAL-H) to yield the final alcohol. acs.org
| Reducing Agent | Precursor Functional Group | Example Application |
|---|---|---|
| Sodium Borohydride (NaBH₄) / Iodine | Carboxylic Acid | Reduction of 5-phenyl-2-methylpentanoic acid. quickcompany.in |
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | General reduction of esters to primary alcohols. libretexts.org |
| Diisobutylaluminium Hydride (DIBAL-H) | Acid Halide, Ester | Reduction of an acid bromide to form (±)-3-methyl-5-phenylpentanol. acs.org |
Ester Hydrolysis and Related Transformations
The conversion of an ester to an alcohol is most directly achieved not by hydrolysis, but by reduction. Ester hydrolysis, whether acid- or base-catalyzed, yields a carboxylic acid (or its carboxylate salt) and an alcohol corresponding to the ester's alkoxy group. savemyexams.commasterorganicchemistry.com This carboxylic acid product would then require a subsequent reduction step to be converted into the desired primary alcohol.
Therefore, in the context of synthesizing this compound, a more direct "related transformation" is the reduction of an ester . This is a standard and highly effective transformation in organic synthesis. For example, the ester methyl 2-methyl-5-phenylpentanoate can be reduced to this compound. This reduction is typically accomplished with a strong hydride-donating agent.
Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose. It readily reduces esters to primary alcohols, with the reaction proceeding via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. libretexts.org The process results in two alcohol products: the primary alcohol from the acyl portion of theester and a second alcohol from the alkoxy portion. libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. libretexts.org
Asymmetric and Stereoselective Synthesis of this compound
The creation of specific enantiomers of chiral molecules is critical in the fragrance and pharmaceutical industries. This compound, known commercially as Rosaphen®, is a chiral alcohol, and its synthesis can be controlled to produce either the (R) or (S) enantiomer through asymmetric catalysis. nih.gov A key strategy for achieving this is the enantioselective catalytic hydrogenation of a suitable prochiral precursor. nih.gov
Enantioselective Catalytic Hydrogenation
Enantioselective catalytic hydrogenation involves the addition of hydrogen across a double bond in a substrate using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other. ajchem-b.com For the synthesis of enantiomerically enriched this compound, a highly effective approach is the asymmetric hydrogenation of the corresponding unsaturated carboxylic acid, 2-methyl-5-phenylpent-2-enoic acid. nih.gov The resulting chiral carboxylic acid, 2-methyl-5-phenylpentanoic acid, is then reduced to the target alcohol, preserving the stereocenter. nih.gov
Chiral Ligand Design and Application (e.g., Ferrocenyl Phosphines)
The success of enantioselective hydrogenation hinges on the design of the chiral ligand coordinated to the metal center (commonly Ruthenium, Rhodium, or Iridium). ajchem-b.comacs.org These ligands create a chiral environment around the metal, forcing the substrate to bind in a specific orientation, which leads to the selective formation of one enantiomer. acs.org
Ferrocenyl phosphines are a prominent and highly effective class of chiral ligands used in asymmetric catalysis. acs.orgacs.org Their unique and rigid ferrocene (B1249389) backbone allows for the creation of a well-defined chiral space. acs.org Noncovalent interactions between the ligand and substrate can also play a critical role in achieving high reactivity and selectivity. nih.gov For the asymmetric synthesis of the key chiral intermediate to Rosaphen®, a ferrocenyl phosphine ligand from the Mandyphos family, specifically Mandyphos-4, has been successfully applied. nih.gov
| Ligand Class | Metal Center | Key Features |
|---|---|---|
| Ferrocenyl Phosphines (e.g., Mandyphos, Zhaophos) | Ru, Rh, Ir | Rigid backbone, tunable electronic and steric properties, often air-stable. nih.govacs.orgnih.gov |
| Cinchona Alkaloid-derived NNP ligands | Ru, Ir | Tridentate ligands derived from natural products, effective for ketone hydrogenation. nih.govrsc.org |
| Diamine Ligands (e.g., N-sulfonylated 1,2-diamines) | Ru | Used in asymmetric transfer hydrogenation of ketones. ajchem-b.comacs.org |
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-based catalysts are particularly favored for the asymmetric hydrogenation of a wide range of substrates, including ketones and alkenes, due to their high activity and selectivity. ajchem-b.comrsc.org In a reported stereoselective synthesis of (R)- and (S)-Rosaphen®, the key step is the asymmetric hydrogenation of 2-methyl-5-phenylpent-2-enoic acid. nih.gov
This reaction was performed using an in situ prepared Ruthenium catalyst containing the chiral ferrocenyl phosphine ligand Mandyphos-4. The hydrogenation proceeded with excellent enantioselectivity, achieving an enantiomeric excess (ee) of up to 99% for the resulting 2-methyl-5-phenylpentanoic acid. nih.gov This chiral acid was subsequently reduced to the final product, (R)- or (S)-2-Methyl-5-phenylpentanol. nih.gov The proposed catalytic cycle for such hydrogenations typically involves the formation of a ruthenium dihydride complex, which then transfers hydrogen to the substrate through a coordinated transition state. nih.govrsc.org
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-methyl-5-phenylpent-2-enoic acid | In situ prepared Ruthenium catalyst with Mandyphos-4 ligand | 2-methyl-5-phenylpentanoic acid | Up to 99% |
Chiral Auxiliaries and Substrate-Controlled Diastereoselection
The strategic use of chiral auxiliaries represents a powerful approach for inducing stereoselectivity in the synthesis of chiral molecules. This methodology involves the temporary incorporation of a chiral fragment to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
A prominent example involves the use of pseudoephedrine as a chiral auxiliary. Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The resulting pseudoephedrine amides can undergo highly diastereoselective alkylations. caltech.edu The enolates of these amides, when treated with appropriate alkyl halides, afford α-substituted products with high diastereoselectivity. Subsequent removal of the pseudoephedrine auxiliary can furnish enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.edu This strategy provides a reliable method for establishing the stereocenter in precursors to molecules like this compound.
Substrate-controlled diastereoselection, where the inherent stereochemistry of the substrate dictates the stereochemical outcome of a reaction, is another crucial strategy. In the context of synthesizing β-branched alcohols, the stereocenters present in the starting materials can influence the formation of new stereocenters during the reaction. This is particularly relevant in reactions such as aldol (B89426) additions or reductions of ketones, where the approach of the reagent is sterically hindered by existing chiral centers, leading to a preferential formation of one diastereomer.
Hydrogen Borrowing Catalysis for β-Branched Alcohol Synthesis
Hydrogen borrowing catalysis has emerged as an elegant and atom-economical strategy for the formation of carbon-carbon bonds. rsc.orgcsic.esacs.org This process involves the temporary "borrowing" of hydrogen from an alcohol by a transition metal catalyst to generate a reactive carbonyl intermediate in situ. csic.esacs.org This intermediate then participates in a bond-forming reaction, after which the catalyst returns the borrowed hydrogen to complete the catalytic cycle, with water being the only byproduct. csic.esresearchgate.net This approach is particularly effective for the synthesis of β-branched alcohols. acs.orgnih.govox.ac.uk
Iridium complexes have proven to be highly effective catalysts for hydrogen borrowing reactions. acs.orgnih.govox.ac.uk The catalytic cycle typically begins with the iridium-catalyzed dehydrogenation of a primary or secondary alcohol to form an aldehyde or ketone. nih.govnih.gov This is followed by an alkylation reaction, often an aldol condensation, with a ketone to form an α,β-unsaturated ketone. Finally, the iridium hydride species, formed during the initial dehydrogenation, reduces the enone to afford the β-branched alcohol. rsc.org
A notable application of this methodology is the synthesis of (±)-3-methyl-5-phenylpentanol. acs.orgnih.govox.ac.uk In this synthesis, an iridium catalyst facilitates the coupling of a ketone with 4-phenyl-2-butanol. acs.org The reaction proceeds through a dehydrogenation-alkylation-hydrogenation sequence to yield the desired β-branched alcohol. acs.org The use of specific iridium catalysts, such as [Cp*IrCl₂]₂, has been shown to be efficient for this transformation, often requiring low catalyst loadings. researchgate.netacs.orgnih.govox.ac.uk
Table 1: Iridium-Catalyzed Synthesis of a Precursor to (±)-3-Methyl-5-phenylpentanol
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | [CpIrCl₂]₂ | NaOtBu | 85 | 92 |
| 2 | [CpIrCl₂]₂ | NaOtBu | 65 | 68 |
| 3 | [Cp*RhCl₂]₂ | Cs₂CO₃ | Varies | 77 (for a similar methylation) |
Data compiled from a study on hydrogen borrowing alkylation. acs.org
An important aspect of hydrogen borrowing catalysis is the potential for substrate-induced diastereoselectivity. When chiral substrates are employed, the inherent stereochemistry can influence the stereochemical outcome of the alkylation step. acs.orgnih.govox.ac.ukacs.org This has been observed in the iridium-catalyzed alkylation of ketones with secondary alcohols, representing a diastereoselective enolate hydrogen borrowing alkylation. acs.orgnih.govox.ac.uk The steric and electronic properties of the substrates play a crucial role in directing the formation of one diastereomer over the other. illinois.edu The development of catalysts that can enhance this inherent diastereoselectivity is an active area of research. illinois.edu
While iridium and ruthenium catalysts are highly effective for hydrogen borrowing catalysis, the development of catalysts based on more earth-abundant and less expensive first-row transition metals is a significant goal for sustainable chemistry. rsc.orgresearchgate.net Researchers have been exploring complexes of cobalt, iron, and manganese for these transformations. rsc.orgresearchgate.netresearchgate.net
Iron-catalyzed hydrogen borrowing strategies have been successfully applied to the synthesis of β-branched carbonyl compounds using secondary benzylic and aliphatic alcohols as alkylating agents. researchgate.net Similarly, cobalt and manganese complexes have shown promise in the α-alkylation of ketones with alcohols. researchgate.net These alternative catalysts offer a more economical and environmentally friendly approach to the synthesis of complex organic molecules. rsc.org
Substrate-Induced Diastereoselectivity in Hydrogen Borrowing
Novel Synthetic Pathway Exploration
The quest for more efficient and versatile synthetic methods has led to the exploration of novel reaction pathways, including multi-component reactions and cascade processes.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are being applied to construct complex molecular architectures. mdpi.com
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. acs.org20.210.105 These processes are highly atom- and step-economical. The synthesis of β-branched alcohols can be achieved through cascade reactions, for instance, by combining an enzymatic C=C bond reduction of an α,β-unsaturated ketone with a subsequent C=O bond reduction. acs.org Another example is the combination of a hydrogen borrowing process with other catalytic cycles, such as a dual-catalytic system that merges a ruthenium-catalyzed borrowing hydrogen reaction with a palladium-catalyzed arylation to produce β-aryl alcohols. acs.org Such cascade strategies hold considerable potential for the streamlined synthesis of complex targets like this compound.
Biomimetic and Enzymatic Synthesis Approaches
Biocatalysis, particularly the use of enzymes, is emerging as a powerful tool in organic synthesis. acs.org In the context of this compound, enzymatic reactions offer the potential for high selectivity under mild conditions. One notable approach involves the kinetic resolution of racemic mixtures using lipases. For instance, lipase-catalyzed kinetic resolution can be employed to separate racemic alcohols, a technique that could be adapted for the synthesis of specific enantiomers of this compound. This method's success hinges on optimizing parameters like enzyme loading, temperature, and the choice of acyl donor. The structural features of this compound, specifically the 3-methylphenyl substituent, may require tailored solvent systems such as toluene (B28343) or hexane (B92381) to ensure steric compatibility with the enzyme's active site.
Furthermore, the "borrowing hydrogen" methodology, which often utilizes metal catalysts, has been explored in biocatalytic systems. acs.org This process typically involves the enzymatic oxidation of a secondary alcohol to a ketone, followed by a second enzymatic step for reductive amination to produce an amine. acs.org While not a direct synthesis of this compound, this demonstrates the potential of multi-enzyme cascade reactions for complex molecular transformations.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on minimizing environmental impact by using safer solvents, reducing waste, and improving energy efficiency.
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. A significant advancement in green chemistry is the development of solvent-free and aqueous-phase reactions. For the synthesis of related compounds, such as 1,3,5-triarylbenzenes, solvent-free conditions using a solid acid catalyst have proven effective. rasayanjournal.co.in This approach not only eliminates the need for solvents but also simplifies product purification. rasayanjournal.co.in
Aqueous-phase reactions are also gaining traction. For example, the hydrogenation of phenyl-dihydropyran to produce 3-methyl-5-phenyl-pentanol has been successfully carried out in a 1% propionic acid aqueous solution. chemicalbook.com This method highlights the potential for using water as a benign solvent in the synthesis of this compound and its isomers.
The ability to reuse and regenerate catalysts is a cornerstone of green chemistry, as it reduces waste and lowers production costs. prepchem.comsmolecule.com In the synthesis of pyrazolone (B3327878) derivatives, a related heterocyclic system, FeCl3/SiO2 nanoparticles have been used as a highly effective and recyclable heterogeneous catalyst. growingscience.com The catalyst was successfully recycled multiple times without a significant loss of activity. growingscience.com Similarly, in the synthesis of 1,3,5-triarylbenzenes, a sulphated tin oxide (STO) catalyst was reused for four cycles with consistent efficiency. rasayanjournal.co.in These examples underscore the potential for developing robust, reusable catalytic systems for the synthesis of this compound.
Table 1: Catalyst Reusability in Related Syntheses
| Catalyst | Reaction | Number of Cycles | Final Yield/Activity |
|---|---|---|---|
| FeCl3/SiO2 NPs | Synthesis of pyrazolones | 5 | 82% |
| Sulphated Tin Oxide (STO) | Synthesis of 1,3,5-triarylbenzenes | 4 | No significant loss of efficiency |
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. prepchem.comsmolecule.comprimescholars.com Reactions with high atom economy generate minimal waste. Addition reactions, for instance, are inherently atom-economical as they incorporate all reactant atoms into the final product. primescholars.com
In contrast, substitution and elimination reactions often have poor atom economy due to the formation of byproducts. primescholars.com The "borrowing hydrogen" methodology is an excellent example of an atom-economical approach. acs.orgresearchgate.net In this process, an alcohol is temporarily oxidized to a carbonyl compound, which then reacts further, and the "borrowed" hydrogen is returned in the final reduction step, with water being the only byproduct. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of (±)-3-methyl-5-phenylpentanol. acs.orgnih.gov
Catalyst Reuse and Regeneration
Reaction Mechanism Elucidation and Kinetic Studies in Synthetic Routes
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For instance, in the synthesis of 2-(3-Methylphenyl)-2-pentanol via a Grignard reaction, the mechanism involves the nucleophilic addition of the Grignard reagent to the ketone precursor. Kinetic studies can further refine this understanding by identifying rate-determining steps and the influence of various parameters. Optimization of this reaction has shown that conducting it at 0–5°C minimizes side reactions, and using THF as a solvent enhances reaction kinetics compared to diethyl ether.
In the context of the "borrowing hydrogen" strategy, the mechanism begins with the transition-metal mediated dehydrogenation of an alcohol to form a reactive carbonyl intermediate. acs.org This is followed by a series of transformations, and the catalytic cycle is completed by the reduction of an intermediate species by the metal hydride generated in the initial step. acs.org
Computational studies and control experiments are also valuable tools for elucidating reaction mechanisms. researchgate.net For example, detailed computational studies have been used to understand the mechanism of a cascade reaction involving an acceptorless-dehydrogenative coupling. researchgate.net Furthermore, the intramolecular Friedel–Crafts reaction of 2-methyl-5-phenyl-2-pentene with sulfuric acid has been identified as a key mechanistic pathway in the formation of cyclic products. stackexchange.com
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Phenylpentanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, the connectivity and spatial relationships of the atoms in 2-Methyl-5-phenylpentanol can be unequivocally established.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. ubc.ca The spectrum of this compound exhibits distinct signals corresponding to each unique proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton.
The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The protons of the methylene (B1212753) group adjacent to the phenyl ring (C5-H₂) are expected around δ 2.6 ppm, appearing as a triplet. The protons on the carbon bearing the hydroxyl group (C1-H₂) would be observed as a doublet around δ 3.4-3.5 ppm. The methine proton at the C2 position (C2-H) would likely be a multiplet around δ 1.6-1.8 ppm. The methyl group protons at C2 (C2-CH₃) would present as a doublet around δ 0.9 ppm. The remaining methylene protons in the alkyl chain (C3-H₂ and C4-H₂) would produce overlapping multiplets in the δ 1.2-1.7 ppm region.
Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For instance, the triplet observed for the C5 protons arises from coupling to the two adjacent C4 protons. Similarly, the doublet for the C1 protons is due to coupling with the single C2 proton. Complex splitting patterns, such as a doublet of triplets or a triplet of doublets, can arise for the methylene and methine protons within the alkyl chain due to coupling with multiple, non-equivalent neighboring protons. uci.edu
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.1 - 7.3 | Multiplet | - |
| C5-H₂ | ~2.6 | Triplet | ~7.5 |
| C1-H₂ | 3.4 - 3.5 | Doublet | ~6.5 |
| C2-H | 1.6 - 1.8 | Multiplet | - |
| C2-CH₃ | ~0.9 | Doublet | ~6.8 |
| C3-H₂, C4-H₂ | 1.2 - 1.7 | Multiplets | - |
Carbon (¹³C) NMR and DEPT Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The aromatic carbons of the phenyl ring typically resonate between δ 125-142 ppm. The carbon attached to the hydroxyl group (C1) is expected around δ 68 ppm. The carbons of the alkyl chain (C2, C3, C4, and C5) will appear in the upfield region of the spectrum, generally between δ 20-40 ppm. The methyl carbon (C2-CH₃) will be the most upfield signal, typically below δ 20 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra. This technique is crucial for unambiguously assigning the signals of the alkyl chain in this compound.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| Phenyl C (quaternary) | ~142 | No signal |
| Phenyl CH | 125 - 129 | Positive |
| C1 (CH₂) | ~68 | Negative |
| C2 (CH) | ~35 | Positive |
| C5 (CH₂) | ~36 | Negative |
| C4 (CH₂) | ~30 | Negative |
| C3 (CH₂) | ~28 | Negative |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide correlational information that is vital for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C1-H₂ protons and the C2-H proton, confirming their adjacency. It would also reveal the coupling network within the pentyl chain, showing correlations from C2-H to C3-H₂, C3-H₂ to C4-H₂, and C4-H₂ to C5-H₂.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com For example, the proton signal at δ ~3.4-3.5 ppm would show a cross-peak with the carbon signal at δ ~68 ppm, confirming this as the C1-H₂ group. The HSQC spectrum is instrumental in assigning each proton and carbon pair.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comresearchgate.net This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the C2-CH₃ protons to the C1, C2, and C3 carbons. Crucially, it would also show correlations from the C5-H₂ protons to the aromatic carbons, definitively linking the phenyl group to the pentyl chain.
The stereochemistry of this compound, which possesses a chiral center at C2, can also be investigated using advanced NMR techniques, although this often requires the use of chiral solvating agents or derivatization to distinguish between enantiomers. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org It is employed to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry for Characteristic Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. wikipedia.org The resulting mass spectrum is a fingerprint of the compound, with characteristic fragment ions that can be used for structural elucidation. For this compound (molecular weight 178.27 g/mol ), the molecular ion peak (M⁺) at m/z 178 would be observed.
Key fragmentation pathways would include:
Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 160.
Alpha-cleavage next to the oxygen atom, leading to the loss of a CH₂OH radical and the formation of a stable secondary carbocation at m/z 147.
Benzylic cleavage , where the bond between C4 and C5 breaks, leading to the formation of a tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment for compounds containing a benzyl (B1604629) group. Another significant fragment would be at m/z 105, corresponding to the C₈H₉⁺ ion, also arising from cleavage within the side chain.
McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage, though this may be less prominent than other pathways.
Table 3: Characteristic Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 160 | [C₁₂H₁₆]⁺ | M⁺ - H₂O |
| 147 | [C₁₁H₁₅]⁺ | M⁺ - •CH₂OH |
| 105 | [C₈H₉]⁺ | Cleavage of C3-C4 bond |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. acs.orgrsc.org This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to confirm the molecular formula as C₁₂H₁₈O by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol and aromatic components. The presence of a hydroxyl (-OH) group is typically indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear as a strong band between 1000 and 1075 cm⁻¹.
The aromatic phenyl ring gives rise to several distinct signals. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Overtone and combination bands, which are characteristic of benzene (B151609) ring substitution patterns, can appear in the 1660-2000 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic ring produce absorptions of variable intensity in the 1450-1600 cm⁻¹ range. libretexts.org The aliphatic C-H bonds of the pentyl chain would show strong stretching absorptions in the 2850-2960 cm⁻¹ region. libretexts.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |
| Alcohol C-O | Stretching | 1000 - 1075 | Strong |
Expected ranges are based on standard IR correlation tables. libretexts.org
Chiral Analysis for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications and is typically achieved using chiral chromatography techniques.
Chiral Gas Chromatography (GC) is a powerful method for the separation of volatile enantiomers. unito.it The separation is accomplished using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. For alcohols like this compound, cyclodextrin-based CSPs are highly effective. gcms.cz
Specifically, derivatized β-cyclodextrin columns, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have shown good results for separating chiral alcohols. mdpi.com The enantiomers of this compound could be resolved on such a column, likely without prior derivatization. The GC oven temperature program is a critical parameter that can be optimized to achieve baseline separation. gcms.cz
Table 3: Hypothetical Method for Chiral GC Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID) |
| Stationary Phase | Derivatized β-cyclodextrin (e.g., CYCLOSIL-B or similar) mdpi.com |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at 120 °C, ramp at 2 °C/min to 200 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
These conditions are illustrative and would require optimization for this specific analyte.
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for enantiomeric separation and is suitable for both analytical and preparative scale work. csfarmacie.czresearchgate.net The separation relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.com
For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are excellent candidates. csfarmacie.cz These separations are typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol). bgb-analytik.comsigmaaldrich.com The choice of mobile phase composition and flow rate can be adjusted to optimize the resolution between the enantiomers. sigmaaldrich.com
Table 4: Hypothetical Method for Chiral HPLC Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane (B92381) / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detector | UV (e.g., at 254 nm) |
These conditions are illustrative and require optimization. csfarmacie.czbgb-analytik.comsigmaaldrich.com
Chiral Gas Chromatography (GC)
X-ray Crystallography of Derivatives for Absolute Stereochemical Determination (if applicable)
While X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, it requires a well-ordered single crystal. Non-crystalline or amorphous substances are not suitable for this technique. google.com this compound, being a liquid at room temperature, cannot be directly analyzed by single-crystal X-ray diffraction.
To determine its absolute stereochemistry, a common strategy is to convert the enantiomers into solid, crystalline derivatives. mdpi.com This can be achieved by reacting the alcohol with a chiral resolving agent of known absolute configuration, such as a chiral carboxylic acid (e.g., camphorsultam dichlorophthalic acid or MαNP acid), to form diastereomeric esters. mdpi.com These diastereomers can then be separated by chromatography, and subsequent crystallization of the individual diastereomers can yield crystals suitable for X-ray analysis. The determination of the crystal structure of one of the diastereomers allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center in the original alcohol. This approach has been successfully applied to determine the stereochemistry of various other compounds. acs.orgacs.org
Chemical Reactivity and Functional Group Transformations of 2 Methyl 5 Phenylpentanol
Reactions Involving the Hydroxyl Group
The hydroxyl group is the most reactive site on the molecule under many conditions, participating in esterification, etherification, oxidation, and substitution reactions. ontosight.ai
2-Methyl-5-phenylpentanol readily undergoes esterification with carboxylic acids or their derivatives, such as acid anhydrides, to form esters. smolecule.com This reaction is significant in the fragrance industry, as the resulting esters often possess unique aromatic properties. google.comgoogle.com The esterification can also serve as a method to protect the hydroxyl group during reactions targeting the phenyl ring. google.com For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetate (B1210297) ester. google.comgoogle.com
Transesterification is another pathway where an existing ester of the alcohol can be converted to another by reaction with a different alcohol in the presence of a base, such as sodium methoxide. google.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Acetic Anhydride | Heat to 100°C at 200 mbar | 2-Methyl-5-phenylpentyl acetate | google.com |
| Phenylpentanol | Acetic Anhydride | 80-120°C, reduced pressure | Phenylpentyl acetate | google.com |
As a primary alcohol, the hydroxyl group of this compound can be oxidized. cymitquimica.com Depending on the oxidizing agent and reaction conditions, the product can be the corresponding aldehyde (2-methyl-5-phenylpentanal) or the carboxylic acid (2-methyl-5-phenylpentanoic acid). Milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.
A related transformation is acceptorless dehydrogenation, a green chemistry approach that converts alcohols to carbonyl compounds, releasing hydrogen gas as the only byproduct. researchgate.net This process is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. researchgate.netacs.org The general mechanism involves the initial coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and the aldehyde product. researchgate.net
The hydroxyl group of this compound can be transformed into a better leaving group, facilitating nucleophilic substitution reactions. ontosight.ai For example, protonation of the hydroxyl group by a strong acid allows it to leave as a water molecule upon attack by a nucleophile. A common transformation is the conversion of the primary alcohol to an alkyl halide using hydrogen halides (e.g., HBr, HCl). This SN2 reaction involves the protonated alcohol being displaced by the halide ion to form 2-methyl-5-phenylpentyl halide.
Oxidation and Dehydrogenation Chemistry
Transformations of the Phenyl Moiety
The phenyl ring of this compound can also undergo chemical transformations, most notably electrophilic substitution and hydrogenation.
The phenyl ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The alkyl substituent on the ring is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org To prevent unwanted side reactions at the hydroxyl group, it is often protected prior to carrying out electrophilic substitution. google.com A common strategy is to convert the alcohol to its acetate ester, perform the substitution, and then hydrolyze the ester to regenerate the alcohol. google.com
Friedel-Crafts alkylation is one such reaction that has been applied to related phenylpentanol structures. google.com
Table 2: Aromatic Electrophilic Substitution Strategy
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | Protection (Esterification) | Acetic Anhydride, 90-110°C | Phenylpentyl acetate | Protect the hydroxyl group | google.com |
| 2 | Aromatic Substitution (Friedel-Crafts Alkylation) | Alkylating agent, Lewis acid catalyst | Alkylphenylpentyl acetate | Functionalize the phenyl ring | google.com |
| 3 | Deprotection (Transesterification/Hydrolysis) | Alcohol (e.g., methanol), base catalyst | Alkylphenylpentanol | Regenerate the hydroxyl group | google.com |
The aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. google.com This transformation requires a catalyst, typically a transition metal such as Raney nickel, palladium, or rhodium, and is often carried out under elevated hydrogen pressure and temperature. google.comquickcompany.in For example, the hydrogenation of 2-ethyl-5-phenyl-penta-2,4-dien-1-one to 2-ethyl-5-phenyl-pentanol using Raney nickel at 10 bar of hydrogen pressure and 100°C demonstrates conditions that can be adapted for the saturation of the phenyl ring in this compound. google.com This would yield 2-methyl-5-cyclohexylpentanol, a compound with different physical and chemical properties due to the absence of the aromatic system.
Aromatic Electrophilic Substitution Investigations
Carbon-Carbon Bond Formation and Cleavage Reactions
The construction and deconstruction of carbon-carbon bonds are fundamental operations in organic synthesis. For derivatives and isomers of this compound, "hydrogen borrowing" catalysis has emerged as a powerful method for C-C bond formation. acs.orgnih.gov This strategy is notable for its atom economy, as it typically avoids the use of harsh reagents and generates water as the primary byproduct. acs.org
A prominent example is the synthesis of the constitutional isomer, (±)-3-methyl-5-phenylpentanol, which illustrates the principles applicable to this class of compounds. acs.orgnih.gov The process involves an iridium-catalyzed hydrogen borrowing reaction that couples a secondary alcohol with a ketone. acs.orgacs.org In this catalytic cycle, the catalyst temporarily abstracts hydrogen from an alcohol to generate a carbonyl compound in situ. This intermediate then undergoes a C-C bond-forming reaction, and the catalyst subsequently returns the hydrogen to complete the cycle. acs.org This methodology is particularly effective for creating β-branched carbonyl compounds from the reaction of ketones with secondary alcohols. acs.orgnih.govx-mol.com
Retro-Friedel-Crafts Reactions for Product Derivatization
A particularly innovative aspect of the synthetic strategy involving hydrogen borrowing is the subsequent use of a retro-Friedel-Crafts reaction to cleave a specially chosen protecting group, allowing for product derivatization. acs.orgnih.govox.ac.uk This is often achieved by employing a pentamethylphenyl (Ph* or Me₅C₆) ketone as one of the initial reactants. acs.orgresearchgate.net The steric bulk of the Ph* group is instrumental in guiding the initial C-C bond formation and imparting crystallinity, which can aid in purification and structural analysis. researchgate.net
Once the desired carbon skeleton is assembled, the Ph* group can be readily cleaved under acidic conditions or with reagents like bromine. acs.orgresearchgate.net This cleavage generates an acylium ion intermediate that can be trapped by a variety of nucleophiles. This powerful feature allows the β-branched product to be straightforwardly converted into corresponding esters or amides. acs.orgnih.govacs.orgox.ac.uk In a documented synthesis of (±)-3-methyl-5-phenylpentanol, the Ph*-containing intermediate was treated with bromine, and the resulting acid bromide was reduced in a one-pot process using Diisobutylaluminium hydride (DIBAL-H) to furnish the final alcohol product in good yield. acs.org
Table 1: Key Reaction Steps in the Synthesis of (±)-3-methyl-5-phenylpentanol This interactive table summarizes the reaction sequence, highlighting the hydrogen borrowing and retro-Friedel-Crafts steps.
| Step | Reaction Type | Key Reagents | Function | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | Hydrogen Borrowing | Secondary alcohol, Ph* ketone, [CpIrCl₂]₂ catalyst | C-C bond formation | β-branched carbonyl product with Ph group | acs.orgnih.gov |
| 2 | Retro-Friedel-Crafts | Bromine (Br₂) | Cleavage of Ph* group | Acyl bromide intermediate | acs.org |
Regioselectivity and Stereoselectivity in Chemical Transformations
Control over regioselectivity and stereoselectivity is crucial for the efficient synthesis of specific molecular targets. The chemical transformations involving this compound and its isomers exhibit notable levels of control.
Regioselectivity: The hydrogen borrowing catalysis method demonstrates high regioselectivity by consistently producing β-branched carbonyl products. acs.orgnih.gov The reaction selectively forms a new carbon-carbon bond at the α-position of the ketone and the carbon bearing the hydroxyl group of the secondary alcohol, resulting in a product with a branch at the β-position relative to the original ketone's carbonyl.
Stereoselectivity: These reactions also show significant stereocontrol. The hydrogen borrowing process is characterized by substrate-induced diastereoselectivity. acs.orgnih.govacs.orgox.ac.uk In an intramolecular variant of the reaction designed to form a five-membered ring, the desired cyclopentane (B165970) product was obtained with a high diastereomeric ratio (d.r. > 95:5) of the trans-1,2-diastereomer. acs.org While the synthesis of (±)-3-methyl-5-phenylpentanol yields a racemic mixture, related research has shown that enantioconvergent alkylation is possible. acs.orgresearchgate.net By using a chiral catalyst, it is possible to control the facial selectivity of hydride delivery to the enone intermediate, opening a pathway to enantioenriched products. researchgate.net
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The reactivity profile of this compound and its isomers makes them valuable and versatile synthetic building blocks. ontosight.aicymitquimica.com Their utility extends beyond being simple final products, positioning them as key intermediates in the construction of more complex molecular architectures. smolecule.com
A primary application for this class of aryl alkyl alcohols is in the fragrance industry. acs.org For example, 3-methyl-5-phenylpentanol is a known fragrance compound marketed under names like Phenoxanol®. acs.orgdoingsts.com The synthetic routes developed for these compounds underscore their importance as targets in industrial and research chemistry.
The true versatility of these compounds as building blocks is showcased by the strategic use of the retro-Friedel-Crafts reaction. ox.ac.ukresearchgate.net The ability to form a robust carbon skeleton via hydrogen borrowing and then cleave a temporary directing group to reveal a reactive functional handle is a powerful synthetic tool. This two-stage process effectively transforms the initial alcohol into a precursor for a wide range of other molecules, including esters, amides, and other complex derivatives, by simply changing the nucleophile used to trap the acylium ion intermediate. acs.orgnih.govresearchgate.net This adaptability makes this compound and related structures foundational components for creating diverse and functionally rich molecules.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names / Formula | Role in Article |
|---|---|---|
| This compound | Rosaphen; C₁₂H₁₈O | Primary subject of the article |
| 3-Methyl-5-phenylpentanol | Phenoxanol®; C₁₂H₁₈O | Isomer used as a key synthetic example |
| Pentamethylphenyl ketone | PhCOMe | Reactant in hydrogen borrowing catalysis |
| Bromine | Br₂ | Reagent for retro-Friedel-Crafts reaction |
| Diisobutylaluminium hydride | DIBAL-H | Reducing agent |
Computational and Theoretical Chemistry Studies of 2 Methyl 5 Phenylpentanol
Molecular Modeling and Conformational Analysis
Molecular modeling focuses on the three-dimensional structure of molecules. For a flexible molecule like 2-Methyl-5-phenylpentanol, which contains a rotatable alkyl chain, a chiral center, and a phenyl group, it can exist in numerous spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones the molecule is most likely to adopt.
The first step in analyzing the molecule's structure is to perform a conformational search coupled with energy minimization. A conformational search systematically or randomly rotates the molecule's flexible bonds to generate a wide range of possible 3D structures. Each of these structures is then subjected to energy minimization, a computational process that adjusts the bond lengths, bond angles, and dihedral angles to find the most stable arrangement for that particular conformation—its local energy minimum.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C1-C2-C3-C4 (°) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C4-C5-C(Aryl)-C(Aryl) (°) |
|---|---|---|---|---|
| 1 (Global Minimum) | 0.00 | -178.5 | 179.1 | 85.2 |
| 2 | 0.65 | -179.0 | 65.3 | 88.4 |
| 3 | 1.21 | 68.7 | 177.9 | -91.3 |
The stability of each conformation is governed by a combination of steric and electronic effects.
Steric Effects: These arise from the spatial repulsion between atoms. In this compound, the bulky phenyl group and the methyl group at the C2 position create significant steric hindrance. The molecule will tend to fold in ways that keep these large groups far apart from each other and from the hydroxyl group to minimize repulsion. For example, conformations where the alkyl chain is extended are often more stable than highly folded ones.
Electronic Effects: These involve the interactions between electron clouds. The polar hydroxyl (-OH) group can form intramolecular hydrogen bonds with the electron-rich pi (π) system of the phenyl ring in certain folded conformations. While this interaction might be stabilizing, it often competes with the destabilizing steric clashes that a folded structure would introduce. Computational models weigh these competing factors to determine the most favorable conformation. Studies on other aromatic alcohols have demonstrated the importance of such interactions in determining molecular structure and reactivity. nih.govsci-hub.se
Energy Minimization and Conformational Searching
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
For a more accurate description of the molecule, quantum chemical methods like Density Functional Theory (DFT) are employed. DFT calculations provide detailed information about the electronic structure, which is fundamental to understanding bonding, reactivity, and spectroscopic properties. These calculations are often used to refine the geometries obtained from initial molecular modeling. nih.gov
DFT calculations can determine the precise optimal geometry of this compound by finding the arrangement of atoms that corresponds to the lowest electronic energy. This provides highly accurate data on bond lengths, bond angles, and charge distribution. For instance, the analysis can reveal how the electron-withdrawing character of the hydroxyl group and the aromatic nature of the phenyl ring influence the lengths of adjacent bonds and the partial charges on nearby atoms. This level of detail is essential for predicting the molecule's chemical behavior.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-O | 1.43 Å |
| Bond Length | C(Aryl)-C(Aryl) | 1.39 Å (average) |
| Bond Length | C2-C(Methyl) | 1.54 Å |
| Bond Angle | C1-C2-O | 109.1° |
| Bond Angle | C4-C5-C(Aryl) | 112.5° |
Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps predict a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the location of the most loosely held electrons. A region of the molecule with a high HOMO density is likely to act as an electron donor (a nucleophile). For this compound, the HOMO is expected to have significant contributions from the oxygen atom's lone pairs and the phenyl ring's π-system.
LUMO: This is the lowest-energy orbital that can accept electrons. A region with high LUMO density is a likely site for electron acceptance (an electrophile).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. DFT studies on related aromatic alcohols utilize FMO analysis to understand their reaction mechanisms and stability. rsc.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | 0.95 |
| HOMO-LUMO Gap | 7.80 |
Electronic Structure and Bonding Analysis
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. This is particularly useful for confirming the structure of a synthesized compound or for identifying unknown substances. By calculating the magnetic shielding around each nucleus in the presence of a simulated magnetic field (often using the Gauge-Independent Atomic Orbital, or GIAO, method), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts.
These predicted shifts can then be compared to experimental NMR data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed molecular structure and its dominant conformation in solution. This is invaluable for a molecule like this compound, where the presence of a chiral center and multiple similar CH₂ groups in the alkyl chain can make spectral assignment complex.
| Proton Group | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
|---|---|---|
| Phenyl-H | 7.15 - 7.30 | 7.18 - 7.33 |
| CH₂-OH | 3.51 | 3.55 |
| CH₂-Ph | 2.62 | 2.65 |
| CH-CH₃ | 1.75 | 1.78 |
| CH₃ | 0.92 | 0.94 |
Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization
The synthesis of this compound can be achieved through various routes, with catalytic methods such as the Guerbet reaction or borrowing hydrogen catalysis being of significant interest due to their atom economy and environmental considerations. acs.orgconicet.gov.ar Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to model the reaction pathways of these complex catalytic cycles, enabling the optimization of synthetic strategies. researchgate.net
Dehydrogenation: The catalyst facilitates the dehydrogenation of both the primary and secondary alcohols to their corresponding aldehyde and ketone.
Condensation: A base-mediated aldol-type condensation occurs between the generated aldehyde and ketone to form an α,β-unsaturated carbonyl intermediate.
Hydrogenation: The catalyst, which had stored the hydrogen from the initial dehydrogenation step, then hydrogenates the α,β-unsaturated intermediate to yield the final alcohol product.
DFT calculations on similar iridium-catalyzed systems have elucidated the energetics of these steps. researchgate.netcore.ac.uk The dehydrogenation of the alcohol to an aldehyde and the subsequent hydrogenation of the unsaturated intermediate are key steps where the catalyst plays a crucial role. rsc.org Mechanistic studies on iridium-catalyzed N-alkylation of amines with alcohols, a related borrowing hydrogen process, have shown that the entire catalytic cycle can occur with all intermediates bound to the iridium catalyst. scispace.com
Transition State Analysis:
Transition state theory is fundamental to understanding the kinetics of a reaction. Computational modeling allows for the localization and characterization of transition states for each elementary step in the catalytic cycle. For iridium-catalyzed hydrogen transfer reactions, DFT calculations can determine the geometries and energies of the transition states. For example, in the dehydrogenation of an alcohol, the transition state involves the transfer of a hydride from the alcohol to the metal center. scispace.com The calculated energy barrier for this step provides a measure of its rate.
A plausible reaction pathway for the iridium-catalyzed synthesis of a β-alkylated alcohol, analogous to this compound, is depicted below with hypothetical relative free energies to illustrate the process. These values are representative of findings from DFT studies on similar catalytic systems. nih.gov
| Step | Reaction | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Catalyst Activation | Ir(I)-complex | 0.0 |
| 2 | Alcohol Dehydrogenation | Transition State 1 (TS1) | +18.5 |
| 3 | Aldehyde/Ketone Formation | Ir-H + Carbonyls | +5.2 |
| 4 | Aldol (B89426) Condensation | Transition State 2 (TS2) | +25.0 |
| 5 | α,β-Unsaturated Ketone | Product of Condensation | +10.8 |
| 6 | Hydrogenation | Transition State 3 (TS3) | +15.7 |
| 7 | Product Formation | Final Alcohol + Catalyst | -12.3 |
This table is illustrative and based on computational studies of analogous iridium-catalyzed β-alkylation reactions. The energy values are not specific to the synthesis of this compound but represent a typical profile for such a reaction.
By analyzing the energy profile of the entire catalytic cycle, the rate-determining step can be identified. core.ac.uk In many iridium-catalyzed borrowing hydrogen reactions, the initial dehydrogenation of the alcohol or the subsequent condensation step is found to have the highest energy barrier. scispace.comnih.gov This information is critical for synthetic optimization. For instance, if the dehydrogenation is rate-limiting, a catalyst with a higher affinity for the alcohol substrate or a ligand that facilitates hydride abstraction could be designed. If the aldol condensation is the bottleneck, modification of the base or solvent could be explored to lower the transition state energy.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/toxicological properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules, encoded as numerical descriptors, with their physicochemical properties. mdpi.commdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources. optibrium.com For this compound, QSPR can be employed to predict a range of non-biological properties such as boiling point, vapor pressure, and solubility.
The development of a QSPR model involves several key steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For predicting the boiling point of this compound, a dataset of various alcohols, including aromatic and branched alcohols, would be used. nih.gov
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be classified based on their dimensionality: numberanalytics.comlibretexts.org
0D-Descriptors: Atom counts, molecular weight.
1D-Descriptors: Counts of functional groups, number of rings.
2D-Descriptors: Topological indices (e.g., Wiener index, Randić index) that describe molecular connectivity and branching. libretexts.org
3D-Descriptors: Geometrical properties such as molecular surface area and volume.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property. optibrium.com The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external test sets. conicet.gov.ar
Application to this compound:
A hypothetical QSPR model for predicting the normal boiling point (BP) of a series of alcohols might take the following form:
BP = c₀ + c₁(χ) + c₂(W) + c₃(MW)
Where:
χ is a connectivity index (a topological descriptor).
W is the Wiener index (a topological descriptor).
MW is the molecular weight.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
The table below illustrates the types of molecular descriptors that would be relevant for building a QSPR model for the physical properties of this compound.
| Descriptor Type | Descriptor Example | Relevance to Physical Properties |
| Constitutional (0D/1D) | Molecular Weight (MW) | Correlates with intermolecular forces and thus properties like boiling point. |
| Constitutional (0D/1D) | Number of Rotatable Bonds | Influences molecular flexibility and packing, affecting melting and boiling points. |
| Topological (2D) | Wiener Index (W) | Relates to molecular branching and surface area, impacting boiling point. libretexts.org |
| Topological (2D) | Kier & Hall Connectivity Indices (χ) | Quantify the degree of branching in the carbon skeleton. |
| Geometrical (3D) | Molecular Surface Area | Affects intermolecular interactions and solubility. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which influences solubility in different solvents. |
This table provides examples of descriptors and their general relevance. A specific QSPR model would be required to quantify their contribution to the properties of this compound.
Predictive tools based on quantum chemistry, such as COSMO-RS (Conductor-Like Screening Model for Real Solvents), can also be used to estimate physicochemical properties like vapor pressure, water solubility, and Henry's law constant for fragrance molecules like this compound. researchgate.net These methods rely on calculating the chemical potential of a molecule in a solvent from first principles.
By leveraging these computational and theoretical approaches, a deeper understanding of the synthesis and physical properties of this compound can be achieved, guiding experimental work and enabling the prediction of its behavior in various applications.
Analytical Methodologies for Research and Environmental Monitoring of 2 Methyl 5 Phenylpentanol
Development and Validation of Quantitative Analytical Procedures
The development of robust quantitative methods for 2-Methyl-5-phenylpentanol relies on established analytical principles. These methods must be validated to ensure they are fit for purpose, providing reliable and reproducible results.
Spectrophotometric and Spectrofluorometric Assays
While less common for routine analysis of single fragrance compounds in complex mixtures, spectrophotometric and spectrofluorometric methods can be developed for specific applications, such as in simpler formulations or for screening purposes.
Spectrophotometry: Direct UV spectrophotometry is challenging for this compound due to the relatively weak UV absorbance of the phenyl group and potential interference from other UV-absorbing compounds. A colorimetric method could be developed by reacting the alcohol functional group with a chromogenic reagent, but this would likely not be specific.
Spectrofluorometry: The presence of the phenyl group imparts native fluorescence to the molecule, allowing for spectrofluorometric detection. nih.gov This method can be highly sensitive and selective. A spectrofluorometric method for the determination of terbinafine (B446) and itraconazole (B105839) showed linearity over a range of 0.1–0.7 µg/ml and 0.5–4.0 µg/ml, respectively. royalsocietypublishing.org A similar approach could be developed for this compound. The excitation and emission wavelengths would need to be optimized, but would be expected to be in the region of 260 nm for excitation and 280-300 nm for emission, typical for simple phenyl-alkanes. This technique is particularly advantageous for the analysis of phenyl alcohols in certain matrices, like olive oil, where direct injection into an HPLC with a fluorescence detector is possible. nih.gov
Method Validation for Precision, Accuracy, and Robustness
Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its performance characteristics are well-defined. Key validation parameters include:
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For fragrance allergen analysis, RSDs for intra-day and inter-day precision are typically below 15%. nih.gov
Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed by analyzing a certified reference material or through recovery studies on a spiked matrix. Recoveries are generally expected to be within 80-120%.
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically required. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of fragrance allergens by GC-MS, LOQs are often in the low µg/g range. nih.gov
Table 2: Typical Method Validation Parameters for the Quantification of a Fragrance Alcohol
| Parameter | Acceptance Criterion | Typical Finding for Fragrance Analysis |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 nih.gov |
| Accuracy (Recovery) | 80 - 120% | 85 - 116% nih.gov |
| Precision (RSD) | ≤ 15% | < 13.5% nih.gov |
| Limit of Quantification (LOQ) | Defined and appropriate for intended use | 2 - 20 µg/g nih.gov |
Detection and Quantification in Environmental Matrices
The analysis of this compound in environmental samples presents additional challenges due to the complexity of the matrices and the typically low concentrations of the analyte.
Water and Sediment Analysis
Water Samples: For the analysis of phenols and other semi-volatile organic compounds in water, solid-phase extraction (SPE) is a common and effective pre-concentration and clean-up technique. epa.gov A water sample (typically 1 liter) is passed through an SPE cartridge packed with a sorbent such as a modified polystyrene-divinylbenzene resin. The analyte is adsorbed onto the sorbent and then eluted with a small volume of an organic solvent (e.g., acetone, dichloromethane). epa.gov The eluate is then concentrated and analyzed by GC-MS.
Sediment Samples: The analysis of this compound in sediment requires a more rigorous extraction step. Pressurized liquid extraction (PLE) or Soxhlet extraction with an organic solvent or solvent mixture (e.g., hexane (B92381)/acetone) are commonly used. The resulting extract will contain a wide range of co-extracted compounds and requires a clean-up step, such as gel permeation chromatography (GPC) or solid-phase extraction, before instrumental analysis by GC-MS.
Air and Soil Sample Preparation and Analysis
Air Samples: this compound can be present in the air as a vapor. Air sampling can be performed by drawing a known volume of air through a sorbent tube containing a material like Tenax® or a polyurethane foam (PUF) plug. The trapped analytes are then thermally desorbed directly into a GC-MS system or solvent extracted for analysis.
Soil Samples: The extraction of this compound from soil is similar to that for sediment, with PLE or Soxhlet extraction being suitable methods. The choice of solvent will depend on the soil type and its organic matter content. As with sediment extracts, a thorough clean-up is necessary to remove interfering substances before GC-MS analysis.
Table 3: Summary of Analytical Approaches for Environmental Matrices
| Matrix | Extraction/Pre-concentration | Clean-up | Final Analysis |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Often minimal after SPE | GC-MS |
| Sediment | Pressurized Liquid Extraction (PLE) or Soxhlet | Gel Permeation Chromatography (GPC), SPE | GC-MS |
| Air | Sorbent Tube (e.g., Tenax®) | Thermal Desorption or Solvent Extraction | GC-MS |
| Soil | Pressurized Liquid Extraction (PLE) or Soxhlet | GPC, SPE | GC-MS |
Chiral Separation Techniques for Enantiomer Ratio Determination
The determination of the enantiomeric ratio of chiral compounds is critical in fields such as fragrance, pharmaceuticals, and environmental analysis, as enantiomers can exhibit different biological and olfactory properties. For this compound, a chiral alcohol, separating and quantifying its enantiomers requires specialized analytical techniques known as chiral separation. The most powerful and widely used methods for this purpose are chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), which employ a Chiral Stationary Phase (CSP). azom.combgb-analytik.com
A CSP is a chromatographic packing material that is itself chiral. It interacts with the enantiomers of the analyte to form transient, diastereomeric complexes. bgb-analytik.com Because these diastereomeric complexes have different energies of formation and stability, they travel through the chromatographic column at different rates, allowing for their separation. azom.com While specific documented methods for the enantioseparation of this compound are not extensively available in peer-reviewed literature, the methodologies are well-established for structurally analogous aromatic and long-chain alcohols. nih.govrsc.orgscielo.br
Gas Chromatography (GC)
Enantioselective GC is a highly sensitive and efficient method for the analysis of volatile and semi-volatile chiral compounds, making it well-suited for fragrance components like this compound. chromatographyonline.com The technique relies on capillary columns coated with a CSP.
Chiral Stationary Phases for GC: The most versatile and common CSPs for GC are based on modified cyclodextrins. chromatographyonline.comunito.it Cyclodextrins are chiral, cyclic oligosaccharides that can be derivatized in various ways (e.g., permethylation, acylation, alkylation) to create a wide range of selectivities for different types of chiral molecules, including alcohols. chromatographyonline.comunito.it For instance, a novel CSP, heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin, has demonstrated successful enantiomeric separation of various chiral compounds, including the acetylated derivatives of structurally similar 2-phenylalkanols. scielo.br Proline-derived CSPs have also been shown to resolve racemic aromatic alcohols directly, without the need for derivatization. nih.gov
Derivatization: To improve the volatility and chromatographic performance of alcohols for GC analysis, they are often converted into ester derivatives, such as acetates or trifluoroacetates, prior to injection. nih.govudl.cat This acylation step can enhance the separation of the enantiomers on the chiral column. nih.gov
A study on the separation of a homologous series of 2-phenylalkanol acetates provides a strong model for the potential analysis of this compound. The conditions are summarized below.
| Compound | Column | Temperature Program | Carrier Gas | Separation Factor (α) |
| (+/-)-2-phenylbutanol-O-Ac | Heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin in OV 1701 (25 m x 0.25 mm) | 30 °C (10 min), then 1°C/min to 180 °C | Hydrogen | 1.05 |
| (+/-)-2-phenylpentanol-O-Ac | Heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin in OV 1701 (25 m x 0.25 mm) | 30 °C (10 min), then 1°C/min to 180 °C | Hydrogen | 1.05 |
| (+/-)-2-phenylhexanol-O-Ac | Heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin in OV 1701 (25 m x 0.25 mm) | 30 °C (10 min), then 1°C/min to 180 °C | Hydrogen | 1.05 |
| (+/-)-2-phenylheptanol-O-Ac | Heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin in OV 1701 (25 m x 0.25 mm) | 30 °C (10 min), then 1°C/min to 180 °C | Hydrogen | 1.04 |
| Data sourced from Braz et al., J. Braz. Chem. Soc., 2010. scielo.br |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely applicable technique for enantiomer separation and is not limited by the analyte's volatility. rsc.org The separation is achieved using columns packed with a CSP.
Chiral Stationary Phases for HPLC: Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose (B160209), are among the most effective and broadly used for a wide range of chiral compounds, including those with phenyl groups. nih.gov Another important class is the Pirkle-type CSPs, which function as π-acceptors and are effective for separating derivatives of chiral alcohols. scirp.orgchemcoplus.co.jp More recently, novel materials like chiral Metal-Organic Frameworks (MOFs) have been successfully employed as CSPs. rsc.org A γ-cyclodextrin-based MOF (γ-CD-MOF) has shown excellent separation for a variety of chiral aromatic alcohols. rsc.org
The successful separation of several structural isomers and homologs of this compound on a γ-CD-MOF column demonstrates a viable approach for its analysis.
| Compound | Column | Mobile Phase (Hexane/Isopropanol) | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| (R,S)-1-Phenyl-1-propanol | γ-CD-MOF (150 x 4.6 mm) | 99/1 (v/v) | 0.5 | 1.12 | 1.63 |
| (R,S)-1-Phenyl-1-butanol | γ-CD-MOF (150 x 4.6 mm) | 99/1 (v/v) | 0.5 | 1.13 | 1.83 |
| (R,S)-1-Phenyl-1-pentanol | γ-CD-MOF (150 x 4.6 mm) | 99/1 (v/v) | 0.5 | 1.13 | 1.95 |
| (R,S)-4-Phenyl-2-butanol | γ-CD-MOF (150 x 4.6 mm) | 95/5 (v/v) | 0.5 | 1.10 | 1.58 |
| (R,S)-4-Methyl-1-phenyl-2-pentanol | γ-CD-MOF (150 x 4.6 mm) | 99/1 (v/v) | 0.5 | 1.07 | 1.10 |
| Data sourced from Yang et al., RSC Adv., 2017. rsc.org |
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It has emerged as a powerful technique for chiral separations, often providing faster analysis times than HPLC. lcms.czshimadzu.com SFC typically employs the same types of CSPs as chiral HPLC, particularly polysaccharide-based columns. This technique has been successfully applied to the enantiomeric separation of various fragrance compounds and is a promising method for the analysis of this compound. lcms.czshimadzu.com
Environmental Fate and Degradation Research of 2 Methyl 5 Phenylpentanol
Phototransformation Studies in Environmental Compartments
Phototransformation is a key process that can influence the persistence of chemical compounds in the environment. It involves the degradation of molecules by light, particularly ultraviolet (UV) radiation from the sun. However, no studies specifically investigating the phototransformation of 2-Methyl-5-phenylpentanol in the atmosphere, water, or soil have been identified in publicly available scientific literature.
Atmospheric Photolysis Mechanisms and Kinetics
The potential for atmospheric photolysis of this compound remains uncharacterized. Research in this area would typically involve determining the compound's absorption spectrum in the gas phase and quantifying its reaction rates with key atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). Without such data, the atmospheric lifetime and potential for long-range transport of this compound cannot be determined.
Table 1: Atmospheric Photolysis Data for this compound
| Parameter | Value |
|---|---|
| Reaction Rate Constant with •OH | No data available |
| Atmospheric Half-life | No data available |
| Photolysis Quantum Yield | No data available |
| Primary Photodegradation Byproducts | No data available |
Aqueous Photodegradation Pathways and Byproducts
The fate of this compound in aquatic environments due to sunlight is also unknown. Aqueous photodegradation studies would investigate both direct photolysis, where the molecule itself absorbs light and degrades, and indirect photolysis, where other substances in the water (like dissolved organic matter) absorb light and produce reactive species that then degrade the compound. The pathways of degradation and the identity of any resulting byproducts are crucial for assessing the environmental impact on aquatic ecosystems, but this information is currently unavailable.
Table 2: Aqueous Photodegradation Data for this compound
| Parameter | Value |
|---|---|
| Direct Photolysis Rate Constant | No data available |
| Indirect Photolysis Rate Constant | No data available |
| Aqueous Half-life (Simulated Sunlight) | No data available |
| Identified Photodegradation Byproducts | No data available |
Soil Surface Photoreactions and Environmental Impact
When released to land, this compound may be subject to photoreactions on the soil surface. The efficiency of this process depends on factors like the soil type, moisture content, and the presence of photosensitizing substances. researchgate.netacs.orgresearchgate.net Research into the soil surface photoreactions of this compound has not been published, leaving a gap in understanding its persistence in terrestrial environments and the potential for the formation of soil-bound residues or transformation products.
Table 3: Soil Surface Photoreaction Data for this compound
| Parameter | Value |
|---|---|
| Surface Photodegradation Rate | No data available |
| Soil Surface Half-life | No data available |
| Identified Photoreaction Byproducts | No data available |
| Influence of Soil Type on Degradation | No data available |
Biodegradation Pathways and Kinetics in Natural Systems
Biodegradation is a critical process for the removal of organic compounds from the environment, mediated by microorganisms. As a fragrance ingredient, this compound is expected to enter wastewater treatment systems and natural environments. oup.comresearchgate.netresearchgate.net However, no specific studies on its biodegradation have been found.
Aerobic Biodegradation Mechanisms and Microbial Roles
Aerobic biodegradation, which occurs in the presence of oxygen, is a primary removal mechanism for many organic pollutants in environments such as surface waters and the upper layers of soil. For compounds like this compound, which has a branched alkyl chain and an aromatic ring, the microbial pathways for its breakdown could be complex. exxonmobilchemical.comnih.goveuropa.eu Studies in this area would identify the specific microorganisms capable of degrading the compound, the enzymatic reactions involved, and the resulting metabolites. This information is essential for evaluating its persistence and potential for bioaccumulation but is not currently available.
Table 4: Aerobic Biodegradation Data for this compound
| Parameter | Value |
|---|---|
| Biodegradation Rate (e.g., % in 28 days) | No data available |
| Aerobic Half-life | No data available |
| Key Microbial Species Involved | No data available |
| Identified Aerobic Metabolites | No data available |
Anaerobic Biotransformation Studies
In environments lacking oxygen, such as sediments and some subsurface soils, anaerobic biotransformation becomes the dominant biological degradation process. The structural features of this compound might pose challenges for anaerobic microorganisms. core.ac.uk Research is needed to determine if this compound can be transformed under anaerobic conditions and to identify the transformation products, which may have different environmental behaviors and toxicities than the parent compound. Currently, there are no published studies on the anaerobic biotransformation of this compound.
Table 5: Anaerobic Biotransformation Data for this compound
| Parameter | Value |
|---|---|
| Biotransformation Rate | No data available |
| Anaerobic Half-life | No data available |
| Key Microbial Consortia Involved | No data available |
| Identified Anaerobic Metabolites | No data available |
Identification of Microbial Degradation Metabolites
The biodegradation of this compound by microorganisms is a key process in its environmental removal. While specific studies identifying the microbial degradation metabolites of this compound are not extensively documented in publicly available literature, the metabolic pathways of similar phenyl-substituted alcohols provide valuable insights. inchem.orgresearchgate.netnih.gov
Generally, the microbial degradation of such compounds can proceed through several steps. One likely pathway involves the oxidation of the primary alcohol group (-CH2OH) to form the corresponding carboxylic acid. Further degradation could then occur through beta-oxidation of the alkyl side chain. Another potential pathway is the hydroxylation of the phenyl ring, followed by ring cleavage. inchem.org The specific metabolites formed would depend on the microbial species involved and the environmental conditions.
For instance, research on similar aromatic compounds has shown that degradation can lead to the formation of various intermediates, including phenylacetic acid and benzoic acid, which are then further mineralized. inchem.org The study of phenylalkane alcohols' interaction with bacteria like E. coli indicates that these compounds primarily act on the cell envelope. nih.gov
Transport and Distribution Modeling in the Environment
Predicting how this compound moves through and is distributed among different environmental compartments—air, water, soil, and sediment—relies on understanding its physicochemical properties and the use of environmental models.
Adsorption/Desorption Processes in Soil and Sediment
The tendency of this compound to attach to soil and sediment particles, a process known as adsorption, significantly influences its mobility in the environment. Compounds with strong adsorption tendencies are less likely to leach into groundwater or be transported over long distances in surface water.
Volatilization Studies and Henry's Law Constant Determination
Volatilization, the process of a chemical moving from water or soil into the air, is another important environmental fate process. The Henry's Law constant (H) is a critical parameter for predicting the likelihood of volatilization from water.
An estimated Henry's Law constant for a similar compound, 2-methyl-4-phenylpentanol, is 13.17 Pa·m³/mole. windows.net This value suggests that volatilization from water surfaces is an expected and important fate process. windows.net Based on this, the estimated volatilization half-lives for a model river and a model lake are 18 hours and 10 days, respectively. windows.net
Table 1: Estimated Volatilization Data for a Structurally Similar Compound
| Parameter | Value | Reference |
| Estimated Henry's Law Constant | 13.17 Pa·m³/mole | windows.net |
| Estimated Volatilization Half-life (Model River) | 18 hours | windows.net |
| Estimated Volatilization Half-life (Model Lake) | 10 days | windows.net |
Multi-Compartment Environmental Distribution Predictions
Multi-compartment models, often based on fugacity principles, are used to predict the environmental distribution of chemicals. These models use a compound's physical and chemical properties to estimate its concentration in various environmental media.
For this compound, its properties—such as a predicted LogP of 3.2 and a calculated vapor pressure of 0.00637 mmHg at 25°C—would be inputs for such models. nih.govechemi.com These models help to understand the likely environmental compartments where the compound will predominantly reside. Given its characteristics, it is expected to partition between water, soil, and to some extent, air.
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. epfl.ch This is a key consideration in environmental risk assessment. service.gov.uk
The bioconcentration factor (BCF) is a common measure of a chemical's potential to bioaccumulate in aquatic organisms from water. For this compound, a BCF value of less than 100 has been reported. cdn.bauhaus According to standard classification schemes, a BCF value in this range suggests that bioconcentration in aquatic organisms is not expected to be a significant fate process. nih.gov For comparison, the structurally related compound 2-methyl-1-pentanol (B47364) has an estimated BCF of 5, also indicating a low potential for bioconcentration. nih.gov
It's important to note that for surfactants and related compounds, standard methods for determining bioaccumulation potential, like the shake-flask method for log Pow, may not be suitable due to their surface-active properties. eosca.eu
Advanced Analytical Techniques for Environmental Fate Studies
The study of the environmental fate of this compound and other fragrance compounds relies on sophisticated analytical techniques capable of detecting and quantifying these substances at very low concentrations in complex environmental matrices like water, soil, and air. researchgate.net
Commonly employed methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. iltusa.comalwsci.com It separates complex mixtures and provides identification based on the mass of the fragments. iltusa.comalwsci.com GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity for trace-level detection. chromatographyonline.com
Headspace Analysis: Techniques like headspace solid-phase microextraction (HS-SPME) are used to analyze volatile compounds by sampling the air or "headspace" above a sample. researchgate.netiltusa.com This is particularly useful for understanding the release of fragrance compounds into the atmosphere. iltusa.com
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile compounds, LC-MS is suited for analyzing non-volatile and more polar substances that may be formed during degradation. iltusa.comalwsci.com
High-Resolution Mass Spectrometry (HRMS): This technique provides very accurate mass measurements, which aids in the confident identification of unknown metabolites and degradation products. researchgate.net
These advanced methods are crucial for developing a comprehensive understanding of the environmental transformation and pathways of this compound. researchgate.net
Industrial and Specialty Chemical Applications of 2 Methyl 5 Phenylpentanol As a Chemical Intermediate
Role as a Key Intermediate in Fine Chemical Synthesis
2-Methyl-5-phenylpentanol is an important building block in organic synthesis, enabling the creation of complex molecules. ontosight.ai Its utility as an intermediate stems from the reactivity of its primary alcohol group, which can undergo a variety of transformations such as oxidation, esterification, and etherification. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, making it a foundational component for multi-step syntheses in the fine chemical industry.
A significant synthetic strategy involving this and similar alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.gov This process involves the temporary removal of hydrogen from the alcohol by a catalyst to form a reactive aldehyde intermediate. acs.org This in-situ generated intermediate can then react with another molecule, for instance, to form a new C-C bond. nih.gov Subsequently, the catalyst returns the "borrowed" hydrogen to a later intermediate in the reaction sequence, regenerating the catalyst and yielding the final product, with water as the sole theoretical byproduct. acs.org This catalytic cycle allows alcohols like this compound to function effectively as alkylating agents, providing an atom-economical pathway for creating intricate molecular architectures. acs.org
Precursor in the Production of Agrochemicals and Pharmaceuticals (as chemical building blocks, not final products)
The molecular framework of this compound is a valuable scaffold for the synthesis of active ingredients in the pharmaceutical and agrochemical sectors. ontosight.aiontosight.ai The formation of carbon-carbon bonds is a fundamental process in the synthesis of these products, and intermediates like this compound provide a reactive handle to achieve such connections. acs.org
While specific final products derived from this intermediate are often proprietary, its structural motifs are found in various biologically active compounds. The European Chemicals Agency (ECHA) corroborates its industrial role, stating that the substance is registered under REACH exclusively for intermediate use at industrial sites, highlighting its function as a component in further manufacturing processes. europa.eu Its application is as a starting material or a building block which, after a series of chemical modifications, is incorporated into the final, more complex, active molecule. For example, derivatives of phenyl-substituted alcohols are investigated for a range of potential biological activities that are relevant to pharmaceutical research. ontosight.ai
Applications in Materials Science as a Building Block or Modifier
In materials science, this compound and its isomers serve as building blocks or modifiers for creating polymers and specialty additives with tailored properties.
While direct use as a monomer is not widely documented, related structures demonstrate the potential of this class of compounds in polymer applications. For instance, a patent details the use of a similar compound, 2-methyl-4-phenyl-1-pentanol, and its acetate (B1210297) derivative to modify the properties of commodity polymers like polypropylene (B1209903) and polyethylene. google.com When incorporated into the polymer matrix, these molecules can alter the material's physical characteristics. google.com This suggests that this compound could similarly be explored as a reactive modifier in polymer chains or as a precursor for synthesizing specialized monomers, where the phenyl group can impart properties such as thermal stability or refractive index modification.
A notable application of this compound and its isomers, such as 3-methyl-5-phenylpentanol (Mefrosol), is in the development of specialty chemical additives, particularly for fragrances. sprchemical.comgoogle.comresearchgate.net In this context, it functions as an intermediate for the synthesis of fragrance components or is used directly as a scent ingredient. sprchemical.comnih.gov Its contribution is as a specialty additive that imparts specific aromatic qualities to a final product. For example, a patent for the related 2-methyl-4-phenyl-1-pentanol describes its use in augmenting the aroma of various consumer and industrial materials. google.com This function as a performance-enhancing additive underscores its role in the specialty chemicals market.
Polymer Chemistry and Monomer Synthesis
Process Development for Scalable and Economical Production
The industrial viability of this compound as a chemical intermediate is contingent on the availability of scalable and cost-effective production methods. Research and development efforts are focused on optimizing synthesis to achieve high yield and purity, which is critical for its use in high-value applications like pharmaceuticals and fine chemicals. A project by the Council of Scientific & Industrial Research (CSIR) targeting a greener synthesis process for the isomer 3-methyl-5-phenylpentanol highlights the focus on sustainable and efficient manufacturing.
Continuous flow chemistry is emerging as a key enabling technology for the scalable production of fine and specialty chemicals, including intermediates like this compound. beilstein-journals.org Unlike traditional batch processing, continuous flow reactors offer significant advantages in process intensification, safety, and consistency. almacgroup.com
In a typical lab-scale setup, reactants are pumped through coils or packed-bed reactors where the reaction occurs. mit.edurroij.com This allows for precise control over parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. beilstein-journals.org For industrial production, these systems are scaled out by replicating the reactor units in parallel rather than increasing the vessel size, which circumvents the heat and mass transfer limitations inherent in large batch reactors. beilstein-journals.org This modular approach not only enhances safety, especially when dealing with hazardous reagents, but also allows for flexible, decentralized manufacturing. almacgroup.com Packed bed reactors, a simple form of flow reactor, are particularly suited for the continuous manufacturing of high-value intermediates using immobilized catalysts. rroij.com
The table below summarizes key parameters and findings from a study on a continuous flow process, illustrating the typical data generated during process development.
| Parameter | Condition 1 | Condition 2 | Finding |
| Catalyst | Immobilised Nickel Catalyst | Immobilised Nickel Catalyst | The reaction did not proceed in the absence of the catalyst. |
| Flow Rate | 13 μl min⁻¹ | 190 ml h⁻¹ (doubled) | Optimum yield was achieved at the lower flow rate. |
| Residence Time | Longer | 5 min 30 s (shorter) | Doubling the flow rate reduced residence time and decreased the product yield. |
| Yield | 67% (average 58% over 31h) | 21% (maximum) | Higher residence time led to significantly better conversion and yield. |
| Production Rate | 5.07 g h⁻¹ (122 g day⁻¹) | Not specified | Demonstrates potential for continuous daily production. |
| Data adapted from a study on a continuous flow Kumada cross-coupling reaction, analogous to processes used for synthesizing complex organic molecules. beilstein-journals.org |
This process development data is crucial for establishing robust and economical manufacturing routes for key chemical intermediates.
Optimization of Industrial Catalytic Processes
The industrial synthesis of this compound, a valuable fragrance ingredient, relies heavily on catalytic processes. csmcri.res.in Optimization of these processes is crucial for maximizing yield, ensuring high selectivity, and maintaining economic viability. Research has focused on several key areas, including catalyst selection, reaction conditions, and process design to achieve these goals.
A significant pathway for the synthesis of this compound involves the hydrogenation of precursor molecules. One such precursor is 2-methyl-5-phenyl-2,4-pentadienal. The hydrogenation of this compound to 2-Methyl-5-phenylpentanal is effectively carried out using a palladium catalyst. google.com This catalyst is often supported on materials like activated carbon or aluminum oxide to enhance its stability and activity. google.com
Another synthetic route starts with the reaction of benzaldehyde (B42025) and 3-methyl-3-buten-1-ol (B123568) to produce a dihydropyran compound, which is then converted to this compound through hydrogenation and hydrogenolysis using a palladium on carbon (Pd/C) catalyst. quickcompany.in This two-step process has been optimized to achieve excellent conversion and selectivity without the need for additional additives. quickcompany.in The robustness of the catalyst in the initial step is highlighted by its ability to be recycled up to ten times while retaining its activity. quickcompany.in
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a modern and efficient approach to forming carbon-carbon bonds, which is relevant to the synthesis of this compound and its precursors. acs.orgacs.org This technique involves the temporary removal of hydrogen from an alcohol by a catalyst to form a reactive carbonyl compound in situ. acs.orgacs.org This intermediate can then react with another molecule before the catalyst returns the "borrowed" hydrogen to complete the reaction, with water being the only byproduct. acs.orgacs.org
Research into the α-alkylation of methyl ketones with secondary alcohols, a reaction type central to the borrowing hydrogen concept, has identified Pt/CeO2 as an effective catalyst. This system can produce high yields (65-99%) of the desired ketone products. researchgate.net Further studies on hydrogen borrowing catalysis have utilized iridium complexes, such as [Cp*IrCl2]2, at relatively low temperatures to synthesize β-branched carbonyl compounds, which are precursors to alcohols like 3-methyl-5-phenylpentanol. acs.org Optimization of this particular process revealed that using sodium tert-butoxide (NaOtBu) as a base at 85 °C resulted in high yields. acs.org
The hydrogenation step itself is subject to rigorous optimization. For instance, in the hydrogenation of related phenylpentanol derivatives, Raney nickel has been identified as a critical catalyst. google.com The process parameters for such hydrogenations are carefully controlled.
The optimization of these catalytic processes involves a multi-faceted approach, addressing everything from the nanoscale properties of the catalyst to the macro-scale design of the reactor. unil.chmdpi.com The goal is to create a seamless, efficient, and environmentally benign manufacturing process. unil.chtopsoe.com
Table of Reaction Parameters for the Synthesis of this compound and Related Compounds:
| Reaction Type | Catalyst | Support | Base | Temperature (°C) | Pressure (psig) | Solvent | Yield/Selectivity | Reference |
| Hydrogenation of 2-methyl-5-phenyl-2,4-pentadienal | Palladium | Activated Carbon or Aluminum Oxide | - | - | - | - | - | google.com |
| Hydrogenation and Hydrogenolysis of dihydropyran intermediate | Pd/C | Carbon | - | 40-200 | 200-800 | Isopropyl alcohol, methanol, ethanol, etc. | High Conversion & Selectivity | quickcompany.in |
| Hydrogen Borrowing Alkylation | [Cp*IrCl2]2 | - | NaOtBu | 65-105 | - | Toluene (B28343) | up to 97% yield | acs.org |
| Hydrogenation of Phenylpentanol Precursors | Raney Nickel | - | - | - | 50-300 (130-200 preferred) | - | - | google.com |
| α-Alkylation of Methyl Ketones | Pt/CeO2 | Ceria | - | 130 | - | - | 65-99% yield | researchgate.net |
| Hydrogenation of 3-methyl-5-phenyl-2-penten-1-ol | Raney Nickel | - | - | 130-140 | 725-870 | - | 94.2% yield, 95.6% selectivity | chemicalbook.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-5-phenylpentanol, and what catalytic systems are commonly employed?
- Methodological Answer : The compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation, leveraging phenylmagnesium bromide with pentanol derivatives. Catalysts like Lewis acids (e.g., AlCl₃) or transition-metal complexes (e.g., palladium for cross-coupling) are often used. Purification involves fractional distillation or column chromatography, with yields optimized by controlling reaction temperature (80–120°C) and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Look for O-H stretching (3200–3600 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
- NMR : ¹H NMR should show a triplet for the hydroxyl-bearing carbon (δ 1.2–1.6 ppm), aromatic protons (δ 7.2–7.5 ppm), and methyl branching (δ 0.8–1.1 ppm). ¹³C NMR confirms quaternary carbons adjacent to the phenyl group .
- GC/MS : Use EPA Method 420.2 for volatile phenol derivatives; monitor molecular ion peaks (m/z 178 for [M]⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 160) .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Receptor-binding assays (e.g., olfactory receptors OR2W1 or OR1A1) are recommended due to its structural similarity to fragrance alcohols. Use HEK293 cells transfected with receptor plasmids, measuring cAMP or calcium flux. Dose-response curves (0.1–100 µM) and competitive inhibition studies validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes reported for this compound synthesis?
- Methodological Answer : Discrepancies in enantiomeric ratios may arise from chiral catalyst selection (e.g., BINOL vs. Jacobsen catalysts) or solvent polarity. Employ chiral HPLC (Chiralpak IA column) and circular dichroism (CD) to quantify enantiomers. Cross-validate with computational models (DFT for transition-state analysis) to identify steric or electronic biases .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (lipases like CAL-B). Kinetic resolution via Candida antarctica lipase B achieves >90% ee by selectively acylating the (R)-enantiomer. Monitor progress via chiral GC or polarimetry, adjusting reaction time and temperature (25–40°C) to minimize racemization .
Q. How do computational models predict metabolic pathways of this compound, and how do these compare with empirical data?
- Methodological Answer : Tools like OECD QSAR Toolbox or MetaCore predict Phase I metabolism (hydroxylation at C3 or C4) and Phase II conjugation (glucuronidation). Validate via in vitro liver microsome assays (human S9 fraction) with LC-HRMS. Discrepancies between in silico and empirical results often stem from enzyme polymorphism; use CRISPR-edited HepG2 cells to isolate CYP450 isoforms responsible .
Data Contradiction & Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate purity (HPLC ≥98%) and solvent drying (molecular sieves for nonpolar solvents). Use shake-flask method with UV/Vis calibration (λ = 270 nm) for quantification. Conflicting data may arise from temperature variations (e.g., 25°C vs. 37°C) or aggregation phenomena; dynamic light scattering (DLS) can detect micelle formation in aqueous solutions .
Key Resources for Further Investigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
